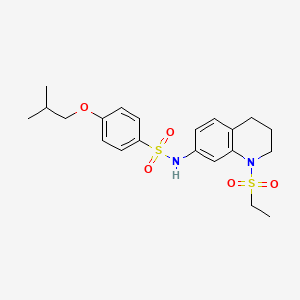
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isobutoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isobutoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound possesses unique chemical properties, making it relevant in various fields, including medicinal chemistry, pharmacology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions:
Step 1: : The initial formation of 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline through the reaction of quinoline with ethylsulfonyl chloride under basic conditions.
Step 2: : Synthesis of 4-isobutoxybenzenesulfonyl chloride by reacting 4-isobutoxybenzenesulfonic acid with thionyl chloride.
Step 3: : Coupling of these intermediates to produce the target compound, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isobutoxybenzenesulfonamide, typically under mild to moderate temperatures with an appropriate catalyst.
Industrial Production Methods:
Industrial synthesis may involve optimizations like continuous flow chemistry to enhance yield and reduce reaction time. These processes aim to ensure scalability, reproducibility, and cost-effectiveness.
化学反应分析
Types of Reactions:
Oxidation: : Can undergo oxidation reactions, particularly at the ethylsulfonyl group.
Reduction: : Reductive de-sulfonation can be used to modify the sulfonamide group.
Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution reactions might involve halogenating agents like bromine or chlorine and nucleophiles like amines or thiols.
Major Products:
Oxidative degradation products involve further functionalized sulfonamide derivatives.
Reductive products include desulfonated analogs.
Substitution products vary widely, introducing diverse functional groups onto the aromatic ring.
科学研究应用
Chemistry:
Used as a precursor in the synthesis of more complex molecular entities and in exploring reaction mechanisms and pathways.
Biology:
Its interactions with biological macromolecules are studied to understand binding affinities and inhibition mechanisms.
Medicine:
Industry:
Utilized in the design of advanced materials and coatings, given its chemical stability and reactivity profile.
作用机制
The compound exerts effects primarily through interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to active sites or altering protein conformation. Pathways involving sulfonamide derivatives typically include interference with enzyme-substrate complexes or receptor binding sites.
相似化合物的比较
Compared to similar sulfonamide compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isobutoxybenzenesulfonamide stands out due to the combined presence of both ethylsulfonyl and isobutoxybenzene functionalities. This unique combination imparts distinct chemical and biological properties, differentiating it from other sulfonamides like:
Sulfamethoxazole: : Primarily used as an antibiotic.
Sulfadiazine: : Another antibiotic but structurally simpler.
Furosemide: : A sulfonamide-derived diuretic.
Celecoxib: : A sulfonamide-based COX-2 inhibitor with a completely different pharmacological application.
Each of these compounds shares the sulfonamide moiety but diverges significantly in terms of overall structure and function.
So, there you have it! The deep dive into this compound
属性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-(2-methylpropoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-4-29(24,25)23-13-5-6-17-7-8-18(14-21(17)23)22-30(26,27)20-11-9-19(10-12-20)28-15-16(2)3/h7-12,14,16,22H,4-6,13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNTUUVMENFWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(piperidin-1-yl)-6-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine](/img/structure/B2755819.png)
![Dimethyl(2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]oxy}ethyl)amine](/img/structure/B2755821.png)
![N'-(4-tert-butylbenzoyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carbohydrazide](/img/structure/B2755822.png)
![3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea](/img/structure/B2755825.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2755826.png)
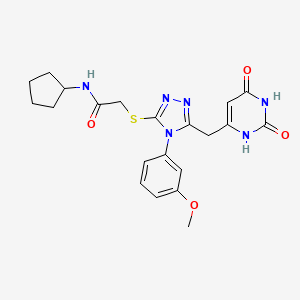
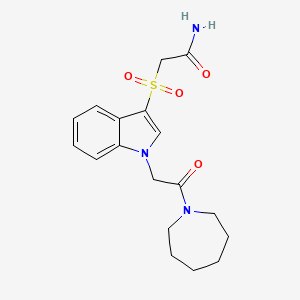
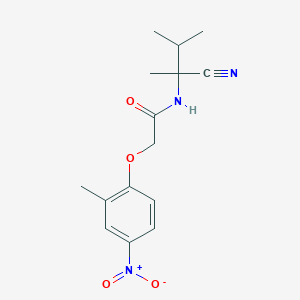
![ethyl 5-(1,3-benzothiazole-2-amido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2755831.png)
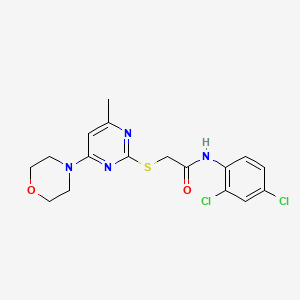
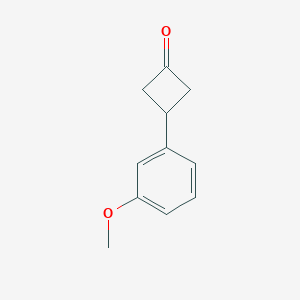
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2755839.png)
